molecular formula C23H25F3N4OS B10933680 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10933680
M. Wt: 462.5 g/mol
InChI Key: RLIMDWLWISTTIC-UHFFFAOYSA-N
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Description

“N-[1-(bicyclo[221]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry The unique structure of this compound, featuring a bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bicyclo[2.2.1]heptane moiety: This step may involve the use of bicyclo[2.2.1]heptane derivatives and suitable coupling reactions.

    Attachment of the ethylthiophene group: This can be done through substitution reactions using ethylthiophene derivatives.

    Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halogenating agents, nucleophiles, etc.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

“N-[1-(bicyclo[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors or enzymes: Modulating their activity.

    Interacting with cellular pathways: Affecting various biological processes.

    Influencing gene expression: Through interaction with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Other compounds in this class with different substituents.

    Bicyclo[2.2.1]heptane derivatives: Compounds featuring the bicyclo[2.2.1]heptane moiety.

    Trifluoromethylated compounds: Compounds with the trifluoromethyl group.

Uniqueness

The uniqueness of “N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25F3N4OS

Molecular Weight

462.5 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H25F3N4OS/c1-3-15-6-7-19(32-15)18-10-20(23(24,25)26)30-21(29-18)17(11-27-30)22(31)28-12(2)16-9-13-4-5-14(16)8-13/h6-7,10-14,16H,3-5,8-9H2,1-2H3,(H,28,31)

InChI Key

RLIMDWLWISTTIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC(C)C4CC5CCC4C5

Origin of Product

United States

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